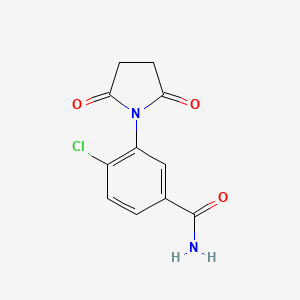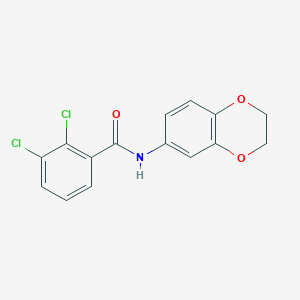![molecular formula C9H18ClN3O2 B5875362 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation. In
作用機序
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride selectively inhibits the enzyme 20-HETE, which is involved in the production of a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting 20-HETE, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride reduces blood pressure, improves endothelial function, and reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride are primarily related to its inhibition of 20-HETE. In animal models, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its selectivity for 20-HETE, which allows for specific inhibition of this enzyme without affecting other pathways. However, one limitation of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its potential toxicity, as it has been shown to cause liver damage in animal studies.
将来の方向性
There are several future directions for 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride research, including investigating its potential therapeutic applications in cardiovascular disease, cancer, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride and to investigate potential side effects and toxicity. Finally, the development of more selective and potent inhibitors of 20-HETE may lead to the discovery of new therapeutic targets for a variety of diseases.
合成法
The synthesis of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride involves several steps, including the reaction of 2-oxo-N-(piperidin-1-yl)acetamide with hydroxylamine hydrochloride to form 2-(hydroxyimino)-N-(piperidin-1-yl)acetamide. This intermediate is then treated with ethylene oxide in the presence of potassium carbonate to yield 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide. Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
科学的研究の応用
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been extensively studied in various scientific research fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure and improve endothelial function by inhibiting the production of 20-HETE. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been investigated as a potential anti-angiogenic agent, as 20-HETE is involved in the regulation of angiogenesis. Inflammation is also a target of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, as it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCNC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B5875285.png)

![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)

![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)

![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)